molecular formula C13H11NO4 B1368117 4-(2-Methyl-4-nitrophenoxy)phenol CAS No. 112556-08-8

4-(2-Methyl-4-nitrophenoxy)phenol

Cat. No.: B1368117
CAS No.: 112556-08-8
M. Wt: 245.23 g/mol
InChI Key: WRPIGPKWGOPDAR-UHFFFAOYSA-N
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Description

4-(2-Methyl-4-nitrophenoxy)phenol is a phenolic derivative featuring a phenoxy substituent with a methyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group.

  • Structural Features: The nitro group (-NO₂) enhances electron-withdrawing effects, while the methyl group introduces steric hindrance and modest electron-donating effects.
  • Potential Applications: Similar compounds exhibit nonlinear optical (NLO) properties, making them candidates for photonic devices, sensors, or optical limiters .

Properties

IUPAC Name

4-(2-methyl-4-nitrophenoxy)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-9-8-10(14(16)17)2-7-13(9)18-12-5-3-11(15)4-6-12/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPIGPKWGOPDAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600676
Record name 4-(2-Methyl-4-nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112556-08-8
Record name 4-(2-Methyl-4-nitrophenoxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methyl-4-nitrophenoxy)phenol typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2-methyl-4-nitrophenol with phenol in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process.

Industrial Production Methods

In industrial settings, the production of 4-(2-Methyl-4-nitrophenoxy)phenol may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Transition metal catalysts, such as copper or palladium, are often employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methyl-4-nitrophenoxy)phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The compound can undergo electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenols depending on the substituents introduced.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(2-Methyl-4-nitrophenoxy)phenol involves its interaction with specific molecular targets and pathways. For instance, its potential anti-inflammatory effects may be attributed to its ability to inhibit the activity of enzymes involved in the inflammatory response, such as Cyclooxygenase-2 (COX-2). The compound’s structure allows it to interact with the active site of the enzyme, thereby blocking its activity and reducing inflammation.

Comparison with Similar Compounds

Structural and Electronic Comparisons
Compound Substituents Key Electronic Features HOMO-LUMO Gap (eV)
4-(2-Methyl-4-nitrophenoxy)phenol -OH, -O-C₆H₃(2-CH₃)(4-NO₂) Extended conjugation via phenoxy; nitro enhances polarity Data not available
4-Nitrophenol (PNP) -OH, -NO₂ (para) Strong electron-withdrawing nitro group; planar structure ~4.2 (theoretical)
4-(4,5-Diphenylimidazol-2-yl)phenol -OH, -imidazole-Ph₂ π-conjugated imidazole-phenol system; low bandgap (~3.1 eV) 3.1
4-Fluoro-2-methyl-6-nitrophenol -OH, -F (para), -CH₃ (ortho), -NO₂ (meta) Fluorine’s electronegativity; steric effects from methyl Data not available

Key Observations :

  • Nitro Group Impact: The para-nitro group in 4-nitrophenol lowers the HOMO-LUMO gap compared to non-nitrated phenols, enhancing charge transfer. In 4-(2-Methyl-4-nitrophenoxy)phenol, the nitro group likely amplifies polarity and NLO response.
  • Steric Effects: The ortho-methyl group in the target compound may hinder molecular packing, reducing crystallinity compared to 4-nitrophenol, which forms strong hydrogen-bonded networks.
Nonlinear Optical (NLO) Properties
Compound β (Hyperpolarizability, esu) γ (Second Hyperpolarizability, esu) n₂ (Nonlinear Refractive Index, cm²/W)
4-(2-Methyl-4-nitrophenoxy)phenol Theoretical estimates needed Theoretical estimates needed Data not available
4-(4,5-Diphenylimidazol-2-yl)phenol 2.26 × 10⁻⁶ 4.04 × 10⁻¹ (nonlinear absorption) -2.89 × 10⁻⁶ (self-focusing)
4-Nitrophenol Moderate (experimental gaps) Low Positive (self-defocusing)

Key Observations :

  • The imidazole-phenol compound exhibits high β and γ values due to charge transfer between the imidazole and phenol moieties. The target compound’s phenoxy-nitro system may show comparable NLO activity if intramolecular charge transfer is efficient.

Key Observations :

  • Solubility: The target compound’s phenoxy group reduces water solubility compared to 4-nitrophenol but may improve organic solvent compatibility.
  • Thermal Stability: The methyl group could enhance thermal stability relative to unsubstituted nitrophenols, similar to the imidazole-phenol derivative .

Biological Activity

4-(2-Methyl-4-nitrophenoxy)phenol is an organic compound classified under aryloxy phenols. It has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article explores its biochemical properties, molecular mechanisms, and various biological activities supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of 4-(2-Methyl-4-nitrophenoxy)phenol is C₁₃H₁₁NO₄, featuring a phenolic structure with a nitro group and an ether linkage. The presence of the nitro group is significant as it enhances the compound's reactivity and biological interactions.

Anti-Tumor Effects

Research indicates that 4-(2-Methyl-4-nitrophenoxy)phenol exhibits anti-tumor properties. Studies have shown that it can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis. For instance, it has been linked to the inhibition of cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors, which plays a critical role in tumorigenesis.

Anti-Inflammatory Effects

The compound also demonstrates anti-inflammatory activities. It has been investigated for its ability to reduce inflammatory markers and cytokines in vitro, suggesting potential applications in treating inflammatory diseases. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses.

Biochemical Interactions

4-(2-Methyl-4-nitrophenoxy)phenol interacts with various enzymes and proteins, influencing metabolic pathways. Notably, it acts as a substrate for para-nitrophenol 4-monooxygenase, facilitating its conversion into reactive intermediates such as methyl-1,4-benzoquinone. These intermediates are implicated in cellular signaling and metabolic processes.

Cellular Effects

The compound affects gene expression related to nitrophenolic compound catabolism, impacting cellular metabolism and energy production. Its effects vary with dosage; lower concentrations may promote cell survival while higher concentrations can induce oxidative stress and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of 4-(2-Methyl-4-nitrophenoxy)phenol suggests that its absorption, distribution, metabolism, and excretion are influenced by its chemical structure. The nitro group enhances its solubility and reactivity, impacting its bioavailability and interaction with biological targets .

In Vivo Studies

Animal model studies have demonstrated that 4-(2-Methyl-4-nitrophenoxy)phenol can exhibit dose-dependent effects on health outcomes. At lower doses, it shows minimal adverse effects; however, at elevated doses, it has been linked to toxicity characterized by respiratory distress and neurotoxicity .

Clinical Implications

Given its dual role as an anti-tumor and anti-inflammatory agent, 4-(2-Methyl-4-nitrophenoxy)phenol may serve as a candidate for therapeutic interventions in cancer treatment protocols. Ongoing research aims to elucidate its efficacy in clinical settings while addressing safety profiles associated with long-term use .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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